molecular formula C21H13F2NO4 B2651400 N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 886171-74-0

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2651400
CAS RN: 886171-74-0
M. Wt: 381.335
InChI Key: WZAOQZRZAAXYMX-UHFFFAOYSA-N
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Description

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide, also known as FX11, is a small molecule inhibitor that has been studied extensively for its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a variety of cancer types.

Scientific Research Applications

  • Antioxidant Activity and Radical Scavenging : Phenolic compounds, closely related in structure to N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide, have been studied for their antioxidant properties. They exhibit significant activity as inhibitors of lipid peroxidation and as peroxyl radical scavengers, suggesting their potential in combating oxidative stress-related diseases (Dinis, Maderia, & Almeida, 1994).

  • Ligands for Peripheral Benzodiazepine Receptor (PBR) : Compounds structurally similar to this compound have been synthesized and evaluated as potent radioligands for PBR. This suggests their applicability in neuroimaging and the study of neurological disorders (Zhang et al., 2003).

  • Metabolites of Similar Compounds : Research on metabolites of closely related compounds can provide insights into their biotransformation and potential pharmacological applications. For instance, metabolites like 9-hydroxy-9H-fluoren-2yl-acetamide and 9-oxo-9H-fluoren-2yl-acetamide have been identified, which could be relevant for understanding the metabolism of this compound (Benkert et al., 1975).

  • Xanthine Oxidase Inhibition and Antioxidant Screening : Similar acetamide derivatives have been synthesized and evaluated for their inhibition of xanthine oxidase, an enzyme implicated in gout and related conditions. This suggests potential therapeutic applications for this compound in managing such diseases (Ranganatha et al., 2014).

  • In Vitro Antiplasmodial Properties : Research on similar N-substituted acetamides suggests their potential in treating malaria. They have shown activity against the Plasmodium falciparum strain, indicating a possible application of this compound in antimalarial therapy (Mphahlele, Mmonwa, & Choong, 2017).

properties

IUPAC Name

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2NO4/c22-15-5-1-2-7-17(15)27-11-19(25)24-12-8-9-13-18(10-12)28-21-14(20(13)26)4-3-6-16(21)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAOQZRZAAXYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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